Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
CAS No.: 1206825-06-0
Cat. No.: VC2800360
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206825-06-0 |
|---|---|
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 3H-imidazo[2,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) |
| Standard InChI Key | QMFPURRPZZSJPF-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=N1)C(=O)NC=N2 |
| Canonical SMILES | C1=CN2C(=N1)C(=O)NC=N2 |
Introduction
The compound features a bridgehead nitrogen atom connecting the imidazole and triazine rings, with a carbonyl group at position 4, which contributes to its potential hydrogen bonding capabilities and subsequent biological activities. The heterocyclic nature of this compound provides multiple sites for chemical modifications, making it a versatile scaffold for the development of biologically active molecules.
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of imidazo[2,1-f] triazin-4(1H)-one and its derivatives. These methods typically involve the formation of the triazine ring followed by the construction of the imidazole moiety, or vice versa.
Condensation Approaches
One of the most common approaches involves the condensation of benzamidrazones with appropriate carbonyl compounds . As described by Olszewska et al., the key step in the synthesis involves condensation of a benzamidrazone with 2-oxo-butyric acid ethyl ester, leading to the formation of a triazinone ring . This methodology offers excellent repeatability and higher yields compared to previous methods.
Leuckart Reaction-Based Synthesis
Another important synthetic route utilizes the Leuckart reaction conditions. According to patent information, the synthesis of various fused nitrogen ring system derivatives, including imidazo[2,1-f] triazin-4(1H)-one compounds, can be accomplished through this approach . The method involves amination followed by Leuckart reaction conditions of appropriate pyrrole or indole-2-carboxylates to obtain the corresponding triazine compounds .
Alternative Methods
An alternative method reported in the literature involves the cyclization of hydrazino derivatives with various reagents such as pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives . This approach has been particularly useful for the synthesis of functionalized imidazo[2,1-f] triazin-4(1H)-ones with potential biological activities.
Structural Variations and Derivatives
The imidazo[2,1-f] triazin-4(1H)-one scaffold can be modified at various positions to generate derivatives with enhanced properties or specific biological activities. Table 2 presents some notable derivatives of this heterocyclic system.
Table 2: Notable Derivatives of Imidazo[2,1-F] Triazin-4(1H)-one
Halogenated Derivatives
Halogenated derivatives, particularly brominated ones like 7-bromo-imidazo[2,1-f] triazin-4(1H)-one, represent important structural variations with potential for further functionalization . These compounds can serve as intermediates for cross-coupling reactions or other chemical transformations.
Nucleoside Analogs
C-ribosyl imidazo[2,1-f] triazines have been synthesized as potential inhibitors of adenosine and adenosine monophosphate (AMP) deaminases . These nucleoside analogs are particularly interesting due to their structural similarity to natural nucleosides, which makes them potential candidates for antiviral or anticancer applications.
GABAA Receptor Modulation
Imidazo[2,1-f] triazin-8-ones, which are structural analogs of imidazo[2,1-f] triazin-4(1H)-one, have been identified as high-affinity α2/α3 subtype-selective GABAA receptor agonists with potential applications in the treatment of anxiety disorders . This activity highlights the importance of the imidazotriazine scaffold in developing compounds targeting the central nervous system.
Enzyme Inhibition
C-ribosyl imidazo[2,1-f] triazines have been studied as inhibitors of adenosine and AMP deaminases . The 3-β-D-ribofuranoside derivative, which is isomeric and isoelectronic with the nucleoside deaminoformycin, has shown promising inhibitory activity against adenosine deaminase (ADA), with an IC50 value of approximately 40 μM .
Antimicrobial Properties
Related compounds, particularly imidazo[2,1-c] triazine derivatives, have demonstrated significant antimicrobial activities against both bacteria and fungi . For example, 6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] triazin-7(2H)-one has shown potent antibacterial and antifungal activities with low minimum inhibitory concentration (MIC) values .
Spectroscopic Characterization
The characterization of imidazo[2,1-f] triazin-4(1H)-one and its derivatives typically involves various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
NMR Spectroscopy
The 1H NMR spectrum of imidazo[2,1-f] triazin-4(1H)-one typically shows characteristic signals for the aromatic protons of the heterocyclic system, as well as the NH proton. For derivatives, additional signals corresponding to substituents can be observed . For example, the 1H NMR spectrum of triazino[1,6-a]indol-4(3H)-one shows the presence of an olefinic proton at δ 7.52 (s, 1H), which confirms the formation of the triazine ring .
IR Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in imidazo[2,1-f] triazin-4(1H)-one. The carbonyl group typically exhibits a strong absorption band around 1700-1710 cm-1, while C=N stretching vibrations appear at approximately 1600-1610 cm-1 .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of imidazo[2,1-f] triazin-4(1H)-one derivatives is crucial for the rational design of new compounds with improved properties or enhanced biological activities.
GABAA Receptor Binding
For compounds targeting GABAA receptors, the nature and position of substituents on the imidazotriazine scaffold significantly influence binding affinity and subtype selectivity . In particular, substitutions at positions 2 and 8 appear to be critical for achieving optimal receptor interactions.
Enzyme Inhibition
In the case of adenosine and AMP deaminase inhibitors, the presence of a ribosyl moiety at position 3 is essential for activity, as it mimics the natural substrate of these enzymes . The 6-methylsulfanyl derivative has shown improved enzyme inhibition compared to the unsubstituted compound.
Future Perspectives and Research Directions
Imidazo[2,1-f] triazin-4(1H)-one represents a promising scaffold for the development of new therapeutic agents. Several research directions are being pursued to further explore the potential of this heterocyclic system.
Medicinal Chemistry Applications
Given the diverse biological activities of imidazo[2,1-f] triazin-4(1H)-one derivatives, ongoing research is focused on developing more potent and selective compounds for specific therapeutic applications. This includes the design of new analogs with improved pharmacokinetic properties and reduced side effects.
Novel Synthetic Approaches
The development of more efficient and versatile synthetic methods for imidazo[2,1-f] triazin-4(1H)-one and its derivatives remains an active area of research. These efforts aim to enable the preparation of structurally diverse libraries for biological screening and to facilitate the scale-up of promising compounds.
Computational Studies
Computational approaches, such as molecular modeling and docking simulations, are being employed to better understand the interactions between imidazo[2,1-f] triazin-4(1H)-one derivatives and their biological targets . These studies can provide valuable insights for the design of more potent and selective compounds.
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